Thalidomide-O-peg4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-O-peg4-amine hydrochloride: is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is primarily used in scientific research for its ability to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thalidomide-O-peg4-amine hydrochloride is synthesized by incorporating a Thalidomide-based cereblon ligand with a polyethylene glycol (PEG) linker . The synthesis involves multiple steps, including the activation of carboxylic acid groups and subsequent coupling with amine groups in the presence of reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Thalidomide-O-peg4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Chemistry: Thalidomide-O-peg4-amine hydrochloride is used as a PROTAC linker in the synthesis of PROTACs, which are molecules designed to selectively degrade target proteins .
Biology: In biological research, this compound is used to study protein degradation pathways and the role of specific proteins in cellular processes .
Industry: In the pharmaceutical industry, this compound is used in the development of new therapeutic agents and in the study of protein-protein interactions .
Mechanism of Action
Thalidomide-O-peg4-amine hydrochloride exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex . This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation . The molecular targets and pathways involved include the degradation of transcription factors IKZF1 and IKZF3, which play critical roles in cellular processes .
Comparison with Similar Compounds
Thalidomide-O-peg4-amine: A similar compound without the hydrochloride component.
Thalidomide-O-peg4-amine TFA: Another variant with trifluoroacetic acid.
Uniqueness: Thalidomide-O-peg4-amine hydrochloride is unique due to its specific incorporation of the hydrochloride component, which may influence its solubility and stability . Additionally, its use in PROTAC technology sets it apart from other compounds that do not have this capability .
Properties
Molecular Formula |
C23H32ClN3O9 |
---|---|
Molecular Weight |
530.0 g/mol |
IUPAC Name |
4-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C23H31N3O9.ClH/c24-6-7-31-8-9-32-10-11-33-12-13-34-14-15-35-18-3-1-2-16-20(18)23(30)26(22(16)29)17-4-5-19(27)25-21(17)28;/h1-3,17H,4-15,24H2,(H,25,27,28);1H |
InChI Key |
IPABOZOPUWNLPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.